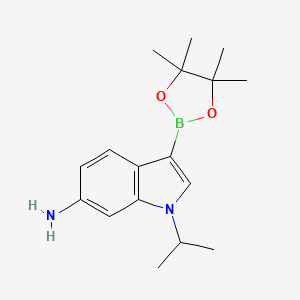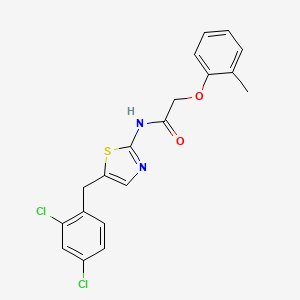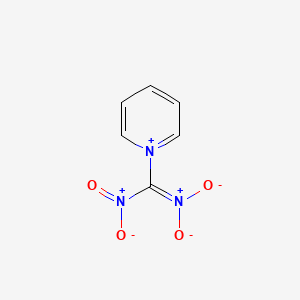![molecular formula C26H28N10O2S B2909246 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-36-2](/img/no-structure.png)
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting product is the target compound, which has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Applications De Recherche Scientifique
Antimicrobial Activity
The benzylpiperazine moiety within the compound’s structure is known to contribute to antimicrobial properties. Compounds with similar structures have been synthesized and shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.
Molecular Docking and Drug Design
Molecular docking studies of related compounds have revealed that they can form stable complexes with bacterial enzymes like oxidoreductase . This interaction is crucial for the enzyme’s function and the compound’s inhibitory activity. Therefore, this compound could be used in drug design as a potential lead compound for developing new antibacterial drugs.
Anti-HIV Research
Previous studies have indicated that certain coumarins, which share structural similarities with the compound, exhibit anti-HIV properties . The compound could be investigated for its potential to inhibit HIV replication, contributing to the search for novel anti-HIV medications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione, which is synthesized from 7-bromo-8-chloro-purine-2,6-dione and 4-benzylpiperazine. The second intermediate is 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione, which is synthesized from 7-bromo-3-methyl-purine-2,6-dione and 1-phenyltetrazole-5-thiol. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "7-bromo-8-chloro-purine-2,6-dione", "4-benzylpiperazine", "7-bromo-3-methyl-purine-2,6-dione", "1-phenyltetrazole-5-thiol", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "React 7-bromo-8-chloro-purine-2,6-dione with 4-benzylpiperazine in the presence of a base to form 8-(4-benzylpiperazin-1-yl)-7-chloro-purine-2,6-dione", "Reduce the chloro group using a reducing agent to form 8-(4-benzylpiperazin-1-yl)-7-bromo-purine-2,6-dione", "Methylate the purine ring using a methylating agent to form 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "Step 2: Synthesis of 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione", "React 7-bromo-3-methyl-purine-2,6-dione with 1-phenyltetrazole-5-thiol in the presence of a base to form 7-[2-(1-phenyltetrazol-5-yl)sulfanyl]-3-methyl-purine-2,6-dione", "Step 3: Coupling of the two intermediates", "React 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione with 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione in the presence of a palladium catalyst to form the final product '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione'" ] } | |
Numéro CAS |
850914-36-2 |
Nom du produit |
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Formule moléculaire |
C26H28N10O2S |
Poids moléculaire |
544.64 |
Nom IUPAC |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(16-17-39-26-29-30-31-36(26)20-10-6-3-7-11-20)24(27-22)34-14-12-33(13-15-34)18-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3,(H,28,37,38) |
Clé InChI |
OKPJPBULGBLLEI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)
![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)


![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)
